molecular formula C61H118O6 B10783345 1,2-Didocosanoyl-3-Myristoyl-rac-glycerol

1,2-Didocosanoyl-3-Myristoyl-rac-glycerol

Cat. No.: B10783345
M. Wt: 947.6 g/mol
InChI Key: QYAVKOMTDMYZGS-UHFFFAOYSA-N
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Description

1,2-Didocosanoyl-3-Myristoyl-rac-glycerol is a triacylglycerol compound that features docosanoic acid at both the sn-1 and sn-2 positions, and myristic acid at the sn-3 position . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Didocosanoyl-3-Myristoyl-rac-glycerol can be synthesized through esterification reactions involving docosanoic acid and myristic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the reaction, and the product is purified through distillation or chromatography to obtain high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Didocosanoyl-3-Myristoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Didocosanoyl-3-Myristoyl-rac-glycerol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Didocosanoyl-3-Myristoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. It can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by lipases to release fatty acids, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibehenoyl-3-Myristoyl-rac-glycerol
  • 1,2-Docosanoin-3-Myristin
  • 1,2-Behenin-3-Myristin

Uniqueness

1,2-Didocosanoyl-3-Myristoyl-rac-glycerol is unique due to its specific combination of docosanoic acid and myristic acid, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher melting point and different solubility characteristics, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C61H118O6

Molecular Weight

947.6 g/mol

IUPAC Name

(2-docosanoyloxy-3-tetradecanoyloxypropyl) docosanoate

InChI

InChI=1S/C61H118O6/c1-4-7-10-13-16-19-22-24-26-28-30-32-34-36-39-42-45-48-51-54-60(63)66-57-58(56-65-59(62)53-50-47-44-41-38-21-18-15-12-9-6-3)67-61(64)55-52-49-46-43-40-37-35-33-31-29-27-25-23-20-17-14-11-8-5-2/h58H,4-57H2,1-3H3

InChI Key

QYAVKOMTDMYZGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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